Caffeic aldehyde

Description

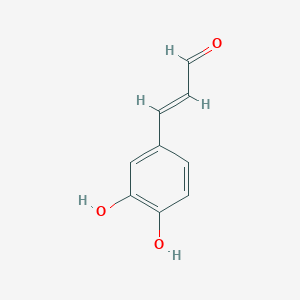

Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(3,4-dihydroxyphenyl)prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMVYSVVTMKQSL-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401032315 | |

| Record name | Caffeic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141632-15-7 | |

| Record name | (2E)-3-(3,4-Dihydroxyphenyl)-2-propenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=141632-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeic aldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141632157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeic aldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401032315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEIC ALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2A5UNB3LNK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

What is the chemical structure of Caffeic aldehyde?

An In-depth Technical Guide to Caffeic Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, systematically known as (E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is a naturally occurring phenolic aldehyde and a key intermediate in the phenylpropanoid pathway in plants.[1] Its structure, featuring a catechol ring conjugated with an α,β-unsaturated aldehyde, imparts significant antioxidant and other biological activities, making it a molecule of interest for pharmaceutical and nutraceutical applications.[2] This document provides a comprehensive overview of the chemical structure, properties, synthesis, and spectroscopic characterization of this compound, along with relevant experimental protocols and biosynthetic pathways.

Chemical Structure and Properties

This compound is characterized by a 3,4-dihydroxyphenyl group (catechol) attached to a three-carbon α,β-unsaturated aldehyde chain.[2] This conjugated system is crucial for its chemical reactivity and biological functions.[2]

General Information

| Property | Value | Reference |

| IUPAC Name | (E)-3-(3,4-dihydroxyphenyl)prop-2-enal | [3][4] |

| Synonyms | Caffeoyl aldehyde, 3,4-Dihydroxycinnamaldehyde | [3][4] |

| CAS Number | 141632-15-7 | [2][4] |

| Molecular Formula | C₉H₈O₃ | [2][3] |

| Molecular Weight | 164.16 g/mol | [2][3] |

Chemical Identifiers

| Type | Identifier | Reference |

| SMILES | C1=CC(=C(C=C1/C=C/C=O)O)O | [2][3] |

| InChI | InChI=1S/C9H8O3/c10-5-1-2-7-3-4-8(11)9(12)6-7/h1-6,11-12H/b2-1+ | [2][3] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following table summarizes the characteristic chemical shifts for this compound.

| Nucleus | Functional Group | Typical Chemical Shift (δ) in ppm | Reference |

| ¹H-NMR | Aldehyde proton (-CHO) | 9.5 - 10.0 (d) | [2] |

| Olefinic protons (-CH=CH-) | 6.5 - 7.6 (d, J ≈ 16 Hz for E-isomer) | [2] | |

| Aromatic protons (Ar-H) | 6.7 - 7.1 | [5] | |

| Phenolic hydroxyl protons (-OH) | 8.5 - 9.5 (br s) | [2] | |

| ¹³C-NMR | Aldehyde carbon (C=O) | 190 - 195 | [2] |

| Olefinic carbons (C=C) | 120 - 150 | [2] | |

| Aromatic carbons (Ar-C) | 115 - 150 | [2] | |

| Aromatic carbons with -OH | 145 - 150 | [2] |

Note: Chemical shifts can vary based on the solvent and concentration.

Mass Spectrometry (MS)

While specific high-resolution mass spectrometry data for this compound is not abundant in the provided search results, the fragmentation pattern can be inferred from its structure and data from related compounds like caffeic acid. Electron ionization would likely lead to a prominent molecular ion peak [M]⁺ at m/z 164. Fragmentation may occur via loss of CO, CHO, and cleavage of the side chain.

Synthesis and Biosynthesis

Chemical Synthesis

Several synthetic routes are available for this compound, with the Horner-Wadsworth-Emmons (HWE) reaction being a common and efficient method.

-

Reactants: A suspension of 3,4-dihydroxybenzaldehyde (1 eq.) and an appropriate phosphonate ylide (1.3–1.5 eq.) is prepared in water (4–10 mL).

-

Reaction: The heterogeneous mixture is stirred vigorously at 90 °C for a period ranging from 30 minutes to 24 hours, depending on the specific substrates.

-

Workup: The reaction mixture is cooled to room temperature.

-

Extraction: The aqueous phase is extracted three times with dichloromethane (DCM, 3 x 10 mL).

-

Purification: The combined organic extracts are dried, and the solvent is removed under reduced pressure. The resulting residue is purified by column chromatography (e.g., using a hexane-ethyl acetate or chloroform-methanol gradient) to yield the E-isomer of this compound as the major product.

Biosynthesis: The Phenylpropanoid Pathway

This compound is a key intermediate in the biosynthesis of monolignols, the building blocks of lignin in plants.[1] The pathway starts with the amino acid phenylalanine.

Caption: Biosynthesis of this compound in the Phenylpropanoid Pathway.

Biological Activity and Significance

This compound's structure, particularly the catechol moiety, confers potent antioxidant properties by enabling it to act as a free radical scavenger.[2] It has also demonstrated antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli.[2] As an intermediate in lignin biosynthesis, it plays a fundamental role in plant cell wall structure and defense.[1]

Analytical Methodologies

Experimental Protocol: UHPLC-Q-TOF Mass Spectrometry for Analysis of Related Compounds[7]

This protocol, used for analyzing the closely related caffeic acid and its metabolites, can be adapted for this compound.

-

Chromatography System: Waters HSS T3 UPLC column (2.1 mm × 100 mm, 1.7 μm).

-

Mobile Phase: Gradient elution with (A) aqueous formic acid and (B) acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

Mass Spectrometry: Quadrupole-Time of Flight (Q-TOF) MS performed in both positive and negative ion modes.

-

Ion Source: Heated Electrospray Ionization (HESI).

-

Source Parameters:

-

Temperature: 550 °C

-

Voltage: 4.5 kV

-

Sheath Gas (N₂): 35 arb

-

Auxiliary Gas (N₂): 10 arb

-

-

Scan Range: m/z 100-1500.

-

Resolution: 70,000.

-

Collision Energy: 30 eV for MS/MS fragmentation.

Logical Flow of Synthesis and Analysis

The following diagram illustrates the general workflow from synthesis to characterization of this compound.

Caption: General workflow for the synthesis and analysis of this compound.

References

An In-depth Technical Guide to the Natural Sources of 3,4-dihydroxycinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-dihydroxycinnamaldehyde, also known as caffeyl aldehyde, is a naturally occurring phenolic compound with potential pharmacological activities. This technical guide provides a comprehensive overview of its known natural sources, methodologies for its extraction and analysis, and insights into its potential biological signaling pathways. While specific quantitative data remains scarce in publicly available literature, this document consolidates current knowledge to support further research and development efforts.

Natural Sources of 3,4-dihydroxycinnamaldehyde

3,4-dihydroxycinnamaldehyde has been identified in a variety of plant species and other natural sources. The primary reported sources are summarized in the table below. It is important to note that the concentration of this compound can vary significantly based on the plant's genetic makeup, growing conditions, and the specific part of the plant being analyzed.

| Natural Source | Scientific Name | Family | Part(s) Where Found |

| Black Cottonwood | Populus trichocarpa | Salicaceae | Leaf buds |

| Yerba Mate | Ilex paraguariensis | Aquifoliaceae | Leaves |

| Papaya | Carica papaya | Caricaceae | Leaves, Fruit |

| - | Apis cerana | Apidae | - |

| Thale Cress | Arabidopsis thaliana | Brassicaceae | - |

| - | Petasites tricholobus | Asteraceae | - |

| - | Tachigali paniculata | Fabaceae | - |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, isolation, and quantification of 3,4-dihydroxycinnamaldehyde from plant materials. These protocols are based on established methods for the analysis of phenolic compounds and can be adapted and optimized for specific research needs.

Extraction of 3,4-dihydroxycinnamaldehyde from Plant Material

This protocol describes a general procedure for the solvent extraction of phenolic compounds, including 3,4-dihydroxycinnamaldehyde, from dried plant material.

Materials:

-

Dried and powdered plant material (e.g., leaves of Populus trichocarpa)

-

Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Centrifuge

-

Rotary evaporator

-

Syringe filters (0.45 µm)

Procedure:

-

Weigh 1 gram of the dried, powdered plant material into a centrifuge tube.

-

Add 20 mL of 80% aqueous methanol to the tube.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

-

Sonication for 30 minutes in an ultrasonic bath can be performed to enhance extraction efficiency.

-

Centrifuge the mixture at 10,000 x g for 15 minutes at 4°C.

-

Carefully decant the supernatant into a clean flask.

-

Repeat the extraction process (steps 2-6) two more times with the remaining plant pellet to ensure complete extraction.

-

Combine all the supernatants.

-

Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C until the methanol is removed.

-

The resulting aqueous extract can be lyophilized to obtain a dry powder or directly used for further analysis.

-

Prior to HPLC or GC-MS analysis, reconstitute the dried extract in a suitable solvent (e.g., methanol) and filter through a 0.45 µm syringe filter.

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantitative analysis of 3,4-dihydroxycinnamaldehyde using HPLC with a Diode Array Detector (DAD).

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and DAD.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient could be: 0-5 min, 5% B; 5-30 min, 5-40% B; 30-35 min, 40-100% B; 35-40 min, 100% B; 40-45 min, 100-5% B; 45-50 min, 5% B. The gradient should be optimized based on the specific separation needs.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Injection Volume: 10 µL

-

Detection Wavelength: The maximum absorbance wavelength for 3,4-dihydroxycinnamaldehyde should be determined by scanning a standard solution (a wavelength around 340 nm is expected for cinnamaldehydes).

Procedure:

-

Standard Preparation: Prepare a stock solution of 3,4-dihydroxycinnamaldehyde standard in methanol. From the stock solution, prepare a series of calibration standards of known concentrations.

-

Sample Preparation: Prepare the plant extract as described in section 2.1.

-

Analysis: Inject the standards and samples onto the HPLC system.

-

Quantification: Identify the peak corresponding to 3,4-dihydroxycinnamaldehyde in the sample chromatogram by comparing its retention time and UV spectrum with the standard. Construct a calibration curve by plotting the peak area of the standards against their concentrations. Use the regression equation from the calibration curve to calculate the concentration of 3,4-dihydroxycinnamaldehyde in the samples.

Identification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the identification and, with appropriate derivatization and standards, quantification of 3,4-dihydroxycinnamaldehyde.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C

-

Oven Temperature Program: A typical program could be: initial temperature of 60°C for 2 min, ramp at 10°C/min to 280°C, and hold for 10 min. This program should be optimized.

-

MS Ion Source Temperature: 230°C

-

MS Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

Procedure:

-

Derivatization (if necessary): Due to the polar nature of the hydroxyl groups, derivatization (e.g., silylation with BSTFA) may be necessary to improve volatility and chromatographic peak shape.

-

Sample Injection: Inject the prepared sample (derivatized or underivatized) into the GC-MS system.

-

Identification: Identify 3,4-dihydroxycinnamaldehyde by comparing the obtained mass spectrum with a reference spectrum from a library (e.g., NIST) or by injecting a pure standard.

Signaling Pathways

While direct studies on the signaling pathways modulated by 3,4-dihydroxycinnamaldehyde are limited, research on structurally related compounds like cinnamaldehyde provides strong indications of its potential biological activities, particularly in the context of inflammation and oxidative stress. The following diagrams illustrate the likely signaling pathways influenced by 3,4-dihydroxycinnamaldehyde.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation. Cinnamaldehyde has been shown to inhibit this pathway.[1] It is plausible that 3,4-dihydroxycinnamaldehyde exerts similar anti-inflammatory effects by interfering with NF-κB activation.

Caption: Proposed inhibition of the NF-κB pathway by 3,4-dihydroxycinnamaldehyde.

Modulation of the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a crucial role in inflammation and apoptosis. Cinnamaldehyde has been shown to modulate MAPK signaling.[1] 3,4-dihydroxycinnamaldehyde may similarly affect these pathways to exert its biological effects.

References

Caffeic aldehyde physicochemical properties database.

An In-depth Technical Guide to the Physicochemical Properties of Caffeic Aldehyde

Introduction

This compound, also known as 3,4-dihydroxycinnamaldehyde, is a naturally occurring phenolic aldehyde found in various plants, including the seeds of Phytolacca americana (American pokeweed).[1][2] Structurally, it is characterized by a catechol (3,4-dihydroxyphenyl) group attached to an α,β-unsaturated aldehyde functional group.[1] This conjugated system is responsible for its chemical reactivity and significant biological activities, which include antioxidant, antimicrobial, and anti-inflammatory properties.[1] It is a key intermediate in the phenylpropanoid pathway, which is central to the biosynthesis of lignin and other essential secondary metabolites in plants.[3] This guide provides a detailed overview of its physicochemical properties, experimental protocols for their determination, and its role in cellular signaling pathways.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that while data for this compound is provided, some properties are inferred from its close structural analog, caffeic acid (3,4-dihydroxycinnamic acid), due to the greater availability of experimental data for the latter. Caffeic acid shares the same catechol ring and conjugated side chain, differing only in the terminal functional group (carboxylic acid vs. aldehyde).

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-(3,4-Dihydroxyphenyl)prop-2-enal | [2][4] |

| Synonyms | 3,4-Dihydroxycinnamaldehyde, Caffeoyl aldehyde, trans-Caffeic aldehyde | [2][4] |

| CAS Number | 141632-15-7 | [1][2] |

| Molecular Formula | C₉H₈O₃ | [1][2] |

| Molecular Weight | 164.16 g/mol | [1][2][4] |

| Appearance | Yellow crystalline solid (inferred from caffeic acid) | [5][6] |

| Melting Point | Decomposes around 225°C (inferred from caffeic acid, which melts at 223-225°C with decomposition) | [1][6][7] |

| Boiling Point | ~380 °C at 760 mmHg (estimated) | |

| Solubility | Slightly soluble in cold water; soluble in hot water, ethanol, and ethyl acetate.[5] The solubility in ethanol-water mixtures is significantly higher than in pure water.[8] For the similar caffeic acid, solubility is ~25 mg/mL in ethanol and ~0.5 mg/mL in PBS (pH 7.2).[9] | [5][8][9] |

| pKa Values (for Caffeic Acid) | pKa₁: ~4.0 - 4.8 (Carboxylic acid group)pKa₂: ~8.4 - 9.3 (Phenolic hydroxyl groups) Note: pKa₂ is most relevant to the hydroxyl groups on this compound. | [10][11][12] |

| Stability | Prone to oxidation, particularly under basic conditions.[1] Exhibits moderate thermal stability but degrades at high temperatures.[1] More stable under acidic conditions.[1] | [1] |

Experimental Protocols

The characterization of this compound relies on standard analytical techniques. Below are detailed methodologies for key experimental procedures.

Quantification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a precise method for the simultaneous determination of this compound and related phenolic compounds in complex mixtures like herbal preparations.[13]

-

Instrumentation : A standard HPLC system equipped with a UV-Vis detector.

-

Stationary Phase : Hypersil ODS-2 column (or equivalent C18 column).[13]

-

Mobile Phase : Isocratic elution is effective. A typical mobile phase consists of a mixture of methanol and an acidic buffer, such as 0.2 M acetate buffer adjusted to pH 3.6, in a ratio of approximately 15:85 (v/v).[13]

-

Flow Rate : A constant flow rate of 1.0 mL/min is maintained.[13]

-

Temperature : The column is maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.[13]

-

Detection : UV detection is performed at a wavelength where the analyte shows maximum absorbance, typically around 300-323 nm for cinnamic acid derivatives.[5][13]

-

Quantification : A calibration curve is generated by injecting known concentrations of a pure this compound standard. The peak area of the analyte in a sample is then used to calculate its concentration based on this curve.[13]

Determination of Acidity Constant (pKa) via UV-Vis Spectrophotometry

This method is used for the parent compound, caffeic acid, to determine the pKa of its phenolic hydroxyl groups, which are also present on this compound. The technique leverages the change in the UV-Vis absorption spectrum of the molecule as it ionizes at different pH values.[10][11]

-

Instrumentation : A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation : A series of buffer solutions with a range of known pH values (e.g., from pH 2 to 10) are prepared. A stock solution of the analyte (e.g., caffeic acid in an ethanol-water mixture) is prepared and added to each buffer to a constant final concentration.[11]

-

Measurement : The absorption spectrum of each solution is recorded over a relevant wavelength range (e.g., 200-500 nm).[14] The spectrum of the buffer alone is used as a blank.

-

Data Analysis : As the pH changes, the molecule transitions between its protonated and deprotonated forms, each having a distinct absorption spectrum. This results in shifts in absorption maxima and the appearance of isosbestic points.[14] The pKa is determined by plotting the absorbance at a specific wavelength against the pH and fitting the data to the Henderson-Hasselbalch equation. Chemometric algorithms, such as the net analyte signal (NAS) method, can also be applied to the full spectral data matrix to deconvolve the spectra of individual species and accurately calculate the pKa values.[10][11]

Signaling Pathways and Biological Activity

Research, primarily on the closely related caffeic acid and its esters, has demonstrated significant interaction with key cellular signaling pathways involved in inflammation, oxidative stress, and cell proliferation. This compound is expected to exhibit similar activities due to its structural homology.

Inhibition of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that translates extracellular stimuli into cellular responses, including inflammation and apoptosis. Caffeic acid has been shown to inhibit this pathway, thereby reducing inflammatory responses.[15][16] For example, it can suppress the UVB-induced phosphorylation of key MAPKs like JNK, p38, and ERK.[16] This inhibition prevents the activation of downstream transcription factors such as AP-1 and NF-κB, which are responsible for transcribing pro-inflammatory genes like COX-2.[16]

General Experimental Workflow for Bioactivity Screening

The discovery and validation of the biological effects of compounds like this compound follow a structured experimental workflow. This process typically begins with the synthesis or isolation of the compound and its analogs, followed by a series of in vitro assays to screen for specific activities (e.g., antioxidant, anti-inflammatory, cytotoxic). Promising candidates are then often subjected to further mechanistic studies and computational analysis.

References

- 1. Buy this compound | 141632-15-7 [smolecule.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 141632-15-7 | Benchchem [benchchem.com]

- 4. (2E)-3-(3,4-dihydroxyphenyl)prop-2-enal | C9H8O3 | CID 5281871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Caffeic Acid | C9H8O4 | CID 689043 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Caffeic acid - Wikipedia [en.wikipedia.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. Determination of the pKa for caffeic acid in mixed solvent using the net analyte signal method and the ab initio theory | Journal of the Serbian Chemical Society [shd-pub.org.rs]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Simultaneous determination of chlorogenic acid, caffeic acid, ferulic acid, protocatechuic acid and protocatechuic aldehyde in Chinese herbal preparation by RP-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Spectrophotometric Method for the Determination of Caffeic Acid Complexation and Thermodynamic Properties [article.sapub.org]

- 15. Frontiers | Caffeic Acid, an Allelochemical in Artemisia argyi, Inhibits Weed Growth via Suppression of Mitogen-Activated Protein Kinase Signaling Pathway and the Biosynthesis of Gibberellin and Phytoalexin [frontiersin.org]

- 16. academic.oup.com [academic.oup.com]

The Biosynthesis of Caffeic Aldehyde in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of caffeic aldehyde, a key intermediate in the phenylpropanoid pathway in plants. This compound and its derivatives are precursors to a vast array of secondary metabolites, including lignins, flavonoids, and other phenolic compounds with significant pharmacological and industrial relevance. Understanding this pathway is crucial for metabolic engineering efforts aimed at enhancing the production of these valuable molecules.

Core Biosynthesis Pathway

This compound is synthesized from the amino acid L-phenylalanine through the general phenylpropanoid pathway. The pathway involves a series of enzymatic reactions that modify the aromatic ring and the propyl side chain of phenylalanine. The core sequence leading to this compound involves the formation of caffeic acid, its activation to a CoA-thioester, and subsequent reduction.

The primary steps are as follows:

-

L-Phenylalanine to Cinnamic Acid: The pathway begins with the non-oxidative deamination of L-phenylalanine, catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Cinnamic Acid to p-Coumaric Acid: Cinnamic acid undergoes hydroxylation at the 4-position of the aromatic ring, a reaction catalyzed by the cytochrome P450-dependent monooxygenase, Cinnamate 4-Hydroxylase (C4H) .

-

p-Coumaric Acid to Caffeic Acid: The introduction of a second hydroxyl group at the 3-position is a critical branch point. In many plants, this occurs after the activation of p-coumaric acid. First, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to p-coumaroyl-CoA. Then, p-coumaroyl-CoA is used by Hydroxycinnamoyl-CoA Shikimate/Quinate Hydroxycinnamoyl Transferase (HCT) to esterify shikimate or quinate. This ester is then hydroxylated by p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H) , another P450 enzyme, to form caffeoyl-shikimate. The caffeoyl moiety is then transferred back to CoA by HCT, yielding caffeoyl-CoA. Caffeic acid can be released from this intermediate.

-

Caffeic Acid to Caffeoyl-CoA: Free caffeic acid is activated by 4-Coumarate:CoA Ligase (4CL) , which ligates it with Coenzyme A to form caffeoyl-CoA. This reaction requires ATP.[1][2]

-

Caffeoyl-CoA to this compound: The final step is the NADPH-dependent reduction of the thioester bond of caffeoyl-CoA to an aldehyde. This reaction is catalyzed by Cinnamoyl-CoA Reductase (CCR) , which is considered the first committed enzyme of the lignin-specific branch of the phenylpropanoid pathway.[3][4][5]

Visualization of the Biosynthesis Pathway

The following diagram illustrates the core enzymatic steps leading from L-phenylalanine to this compound.

Quantitative Data: Enzyme Kinetics

The efficiency and substrate preference of the key enzymes, 4-Coumarate:CoA Ligase (4CL) and Cinnamoyl-CoA Reductase (CCR), are critical for determining the metabolic flux towards this compound. Kinetic parameters vary between plant species and enzyme isoforms. The table below summarizes relevant data from published literature.

| Enzyme | Plant Species | Substrate | Km (µM) | Vmax (nkat mg-1) | kcat/Km (s-1 M-1) | Reference |

| 4CL | Morus atropurpurea (Ma4CL3) | Caffeic Acid | 10.49 | 4.4 | - | [1] |

| Populus trichocarpa x deltoides | Caffeic Acid | 31 | - | - | [2] | |

| Leucaena leucocephala (Ll4CL2) | Caffeic Acid | - | - | - | Identified as the most favored substrate based on binding energy.[6] | |

| CCR | Triticum aestivum (Ta-CCR1) | Caffeoyl-CoA | 2.5 ± 0.3 | 2.1 ± 0.1 | 1.4 x 105 | [4] |

| Medicago truncatula (CCR2) | Caffeoyl-CoA | 15.6 ± 2.1 | - | - | Exhibits sigmoidal kinetics, prefers caffeoyl-CoA.[7][8] | |

| Sorghum bicolor (SbCCR1) | Caffeoyl-CoA | - | - | - | Low activity observed compared to feruloyl-CoA.[3] | |

| Petunia hybrida (Ph-CCR1) | Caffeoyl-CoA | - | - | - | Sparingly active (<1% relative to feruloyl-CoA).[9] |

Note: '-' indicates data not reported in the cited source. Kinetic parameters are highly dependent on assay conditions.

Experimental Protocols

Detailed methodologies are essential for studying the this compound biosynthesis pathway. Below are foundational protocols for key experimental procedures.

Protocol: Recombinant Expression and Purification of CCR

This protocol describes the expression of a plant CCR enzyme in E. coli for subsequent biochemical characterization.

Workflow Diagram:

Methodology:

-

Cloning: The full-length coding sequence of the target CCR gene is amplified by PCR and cloned into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal His-tag for purification.

-

Transformation: The resulting plasmid is transformed into a competent E. coli expression strain (e.g., BL21(DE3) pLysS).

-

Expression:

-

A single colony is used to inoculate a starter culture (e.g., 5 mL LB medium with appropriate antibiotics) and grown overnight at 37°C.

-

The starter culture is used to inoculate a larger volume of LB medium (e.g., 500 mL). The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture is then incubated at a lower temperature (e.g., 16-28°C) for several hours (4-16 h) to improve protein solubility.[10]

-

-

Purification:

-

Cells are harvested by centrifugation (e.g., 5,000 x g for 15 min at 4°C).

-

The cell pellet is resuspended in lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0) and lysed by sonication on ice.

-

The lysate is clarified by centrifugation (e.g., 12,000 x g for 30 min at 4°C) to pellet cell debris.

-

The supernatant, containing the soluble His-tagged CCR, is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

-

The column is washed with wash buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0) to remove non-specifically bound proteins.

-

The recombinant CCR is eluted with elution buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0).

-

-

Verification: The purity of the eluted protein is assessed by SDS-PAGE. Protein concentration is determined using a standard method like the Bradford assay.

Protocol: Enzyme Activity Assay for Cinnamoyl-CoA Reductase (CCR)

This protocol measures the catalytic activity of CCR by monitoring the consumption of NADPH.

Methodology:

-

Substrate Preparation: Caffeoyl-CoA can be synthesized enzymatically from caffeic acid using a purified 4-Coumarate:CoA Ligase (4CL) or purchased commercially.

-

Reaction Mixture: The standard assay is performed in a spectrophotometer-compatible cuvette. The reaction mixture (total volume of 200-1000 µL) contains:

-

Potassium phosphate buffer (100 mM, pH 6.25-7.0)

-

NADPH (100-200 µM)

-

Purified recombinant CCR protein (1-5 µg)[11]

-

-

Initiation and Measurement:

-

The mixture is pre-incubated at a constant temperature (e.g., 30-37°C) for 5 minutes to establish a baseline.

-

The reaction is initiated by the addition of the substrate, caffeoyl-CoA (10-100 µM).

-

The decrease in absorbance at 340 nm (the absorbance maximum for NADPH) is monitored continuously for 5-10 minutes using a spectrophotometer.

-

-

Calculation: The rate of NADPH oxidation is proportional to the enzyme activity. The activity is calculated using the Beer-Lambert law (ε for NADPH at 340 nm is 6.22 mM-1 cm-1). One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute under the specified conditions.

-

Controls: A control reaction lacking the caffeoyl-CoA substrate should be run to account for any substrate-independent NADPH oxidation.

Protocol: Extraction and HPLC Analysis of Phenylpropanoids

This protocol provides a general method for extracting and quantifying this compound and related phenylpropanoids from plant tissue.

Methodology:

-

Sample Preparation:

-

Plant tissue (e.g., leaves, stems) is flash-frozen in liquid nitrogen immediately after harvesting to quench metabolic activity.

-

The frozen tissue is ground to a fine powder using a mortar and pestle or a cryogenic grinder.

-

-

Extraction:

-

A known amount of powdered tissue (e.g., 100 mg) is extracted with a suitable solvent. A common choice is 80-95% methanol or ethanol.[12][13] The volume should be sufficient for complete immersion (e.g., 1.5 mL).

-

The mixture is vortexed vigorously and then sonicated in an ultrasonic bath (e.g., 40 kHz for 30-60 minutes at 25°C) to enhance extraction efficiency.[12]

-

Samples are centrifuged at high speed (e.g., 13,000 x g for 15 min) to pellet insoluble material.

-

-

Analysis by HPLC-DAD:

-

The supernatant is filtered through a 0.22 µm syringe filter (e.g., PTFE or nylon) into an HPLC vial.[14]

-

Instrumentation: A reverse-phase HPLC system equipped with a photodiode array (DAD) or UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is used.[12]

-

Mobile Phase: A typical gradient elution involves two solvents:

-

Gradient Program: A linear gradient is run, for example, starting with a low percentage of Solvent B (e.g., 5-10%) and increasing to a high percentage (e.g., 60-100%) over 30-45 minutes to separate compounds with different polarities.

-

Detection: The DAD is set to monitor a range of wavelengths. This compound and related hydroxycinnamates have strong absorbance in the 310-330 nm range.

-

-

Quantification:

-

Identification is achieved by comparing the retention time and UV-Vis spectrum of the peaks in the sample chromatogram with those of authentic chemical standards.

-

Quantification is performed by creating a standard curve using known concentrations of a purified this compound standard. The peak area from the sample is then used to calculate the concentration based on this curve.

-

Conclusion

The biosynthesis of this compound is a centrally important process in plant secondary metabolism, governed by a well-defined series of enzymatic steps within the broader phenylpropanoid pathway. The key enzymes, particularly 4CL and CCR, represent critical control points that dictate the flow of carbon into lignin and other valuable phenolic compounds. The technical data and experimental protocols provided in this guide offer a foundation for researchers to investigate this pathway, characterize its enzymes, and develop strategies for its manipulation in various plant species. Such efforts are paramount for advancing the fields of drug development, materials science, and agriculture through targeted metabolic engineering.

References

- 1. Characterization and Functional Analysis of 4-Coumarate:CoA Ligase Genes in Mulberry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ils.unc.edu [ils.unc.edu]

- 3. Structural and Biochemical Characterization of Cinnamoyl-CoA Reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. Structural insight of two 4-Coumarate CoA ligase (4CL) isoforms in Leucaena suggests targeted genetic manipulations could lead to better lignin extractability from the pulp - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Distinct cinnamoyl CoA reductases involved in parallel routes to lignin in Medicago truncatula - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural Studies of Cinnamoyl-CoA Reductase and Cinnamyl-Alcohol Dehydrogenase, Key Enzymes of Monolignol Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preparation of cinnamoyl-CoA and analysis of the enzyme activity of recombinant CCR protein from Populus tomentosa [agris.fao.org]

- 11. pnas.org [pnas.org]

- 12. Caffeic acid product from the highly copper-tolerant plant Elsholtzia splendens post-phytoremediation: its extraction, purification, and identification - PMC [pmc.ncbi.nlm.nih.gov]

- 13. impactfactor.org [impactfactor.org]

- 14. scielo.br [scielo.br]

Caffeic Aldehyde's Antioxidant Prowess: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Caffeic aldehyde, a phenolic compound belonging to the hydroxycinnamic acid family, is structurally related to the well-studied antioxidants caffeic acid (CA) and caffeic acid phenethyl ester (CAPE). While direct research on this compound is limited, its structural features strongly suggest a potent antioxidant capacity operating through a dual mechanism: direct radical scavenging and indirect cytoprotection via the modulation of key cellular signaling pathways. This technical guide provides an in-depth exploration of these mechanisms, supported by available quantitative data for structurally similar compounds, detailed experimental protocols for key assays, and visual representations of the involved signaling cascades.

Core Antioxidant Mechanisms

This compound's antioxidant activity is multifaceted, encompassing both direct chemical neutralization of reactive oxygen species (ROS) and the activation of endogenous antioxidant defense systems.

Direct Radical Scavenging Activity

The chemical structure of this compound, featuring a catechol ring and a conjugated double bond, is central to its ability to directly neutralize free radicals. The two hydroxyl groups on the aromatic ring can readily donate hydrogen atoms to stabilize radicals, a process that is enhanced by the resonance stabilization of the resulting phenoxyl radical across the entire molecule.[1]

Table 1: DPPH Radical Scavenging Activity of Caffeic Acid and Related Compounds

| Compound | IC50 Value (µg/mL) | IC50 Value (µM) | Reference |

| Caffeic Acid | 5.9 | 32.7 | [2] |

| Caffeic Acid | Not specified | 50 | [3] |

| Ferulic Acid | 9.9 | 51.0 | [2] |

| Ascorbic Acid (Standard) | 43.2 | 245.3 | [2] |

| Trolox (Standard) | 6.3 | 25.2 | [2] |

Note: The antioxidant activity is inversely proportional to the IC50 value.

Indirect Antioxidant Effects via Nrf2-ARE Pathway Activation

Beyond direct scavenging, this compound is predicted to exert a more sustained antioxidant effect by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. This pathway is a master regulator of the cellular antioxidant response.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation.[4] Electrophilic compounds, such as this compound with its α,β-unsaturated aldehyde moiety, can react with specific cysteine residues on Keap1. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction and leading to the stabilization and nuclear translocation of Nrf2.[4]

Once in the nucleus, Nrf2 heterodimerizes with small Maf proteins and binds to the ARE in the promoter regions of a suite of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL).[5] The upregulation of these enzymes enhances the cell's capacity to neutralize ROS and detoxify harmful electrophiles. Studies on caffeic acid have demonstrated its ability to increase the expression of HO-1 and NQO1.[5]

Figure 1: this compound-mediated activation of the Nrf2-ARE signaling pathway.

Modulation of MAPK Signaling Pathways

The mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in regulating cellular responses to oxidative stress. While the precise role of this compound in MAPK signaling is not fully elucidated, studies on related compounds like caffeic acid suggest a modulatory effect.[6] For instance, caffeic acid has been shown to inhibit the phosphorylation of p38 MAPK in certain cell types.[7] By modulating these pathways, this compound may further contribute to its overall antioxidant and cytoprotective effects.

Figure 2: Potential modulation of MAPK signaling pathways by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the antioxidant activity of compounds like this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard method for evaluating the direct radical scavenging activity of a compound.[8][9]

-

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[9]

-

Reagents and Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol (spectrophotometric grade)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Spectrophotometer or microplate reader

-

-

Procedure:

-

Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store in the dark.

-

Preparation of test samples: Prepare a stock solution of the test compound and serially dilute it to obtain a range of concentrations.

-

Reaction setup: In a 96-well plate, add a specific volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to each well. Include a control well with solvent and DPPH solution only.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance measurement: Measure the absorbance of each well at 517 nm.

-

-

Calculation of Scavenging Activity:

-

% Scavenging Activity = [ (Absorbance of control - Absorbance of sample) / Absorbance of control ] x 100

-

-

Data Presentation: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value.

Figure 3: Experimental workflow for the DPPH radical scavenging assay.

Western Blot Analysis for Nrf2 and HO-1

This technique is used to detect and quantify the protein levels of Nrf2 and its downstream target HO-1, providing evidence for the activation of the Nrf2-ARE pathway.[10][11]

-

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then detected using specific primary and secondary antibodies.

-

Reagents and Materials:

-

Cell culture reagents

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-Nrf2, anti-HO-1, anti-β-actin or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Cell treatment and lysis: Treat cells with the test compound for the desired time. Harvest and lyse the cells to extract total protein.

-

Protein quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary antibody incubation: Incubate the membrane with the primary antibody (e.g., anti-Nrf2 at 1:1000 dilution) overnight at 4°C.

-

Secondary antibody incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody (e.g., at 1:2000 dilution) for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate.

-

Imaging: Capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control.

-

Conclusion

This compound, based on its chemical structure and the extensive research on its analogues, is a promising antioxidant agent with a dual mechanism of action. It can directly neutralize free radicals and also stimulate the cell's own defense systems through the activation of the Nrf2-ARE pathway. Further research is warranted to specifically quantify the antioxidant efficacy of this compound and to fully elucidate its interactions with cellular signaling pathways. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for such future investigations, which could ultimately pave the way for the development of novel therapeutic strategies for diseases associated with oxidative stress.

Figure 4: The dual antioxidant mechanism of this compound.

References

- 1. Caffeic acid activates Nrf2 enzymes, providing protection against oxidative damage induced by ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The role of the catecholic and the electrophilic moieties of caffeic acid in Nrf2/Keap1 pathway activation in ovarian carcinoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. 4.9. Determination of Nrf2 Nuclear Translocation [bio-protocol.org]

- 9. MEASUREMENT OF SUPEROXIDE DISMUTASE, CATALASE, AND GLUTATHIONE PEROXIDASE IN CULTURED CELLS AND TISSUE - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2.7. Determination of Antioxidant Enzymatic Activity of CAT, APX, SOD, and GPx [bio-protocol.org]

- 11. researchgate.net [researchgate.net]

Biological activities of 3,4-dihydroxycinnamaldehyde.

An In-depth Technical Guide to the Biological Activities of 3,4-Dihydroxycinnamaldehyde

Introduction

3,4-Dihydroxycinnamaldehyde, also known as caffeic aldehyde, is a phenolic compound and a derivative of cinnamaldehyde.[1] It is a naturally occurring organic compound found in various plant species.[1] Structurally, it possesses a cinnamaldehyde moiety characterized by a benzene ring and an aldehyde group, forming 3-phenylprop-2-enal.[1] As a member of the cinnamaldehydes class, it has garnered significant interest within the scientific community for its diverse and potent biological activities. These activities, ranging from anti-inflammatory and antioxidant to anticancer and neuroprotective effects, position 3,4-dihydroxycinnamaldehyde as a promising molecule for further investigation in drug discovery and development. This document provides a comprehensive technical overview of its primary biological functions, underlying molecular mechanisms, quantitative data, and associated experimental protocols.

Core Biological Activities and Mechanisms

3,4-Dihydroxycinnamaldehyde and its related compounds exert their effects through the modulation of multiple critical cellular signaling pathways.

Anti-inflammatory Activity

Cinnamaldehyde and its derivatives are potent anti-inflammatory agents that primarily function by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2][3][4][5] NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.[3][4][6] The inhibitory mechanism involves preventing the activation and nuclear translocation of NF-κB subunits.[2] Studies have shown that cinnamaldehyde can suppress NF-κB activation induced by stimuli like lipopolysaccharide (LPS).[2] This suppression is achieved through the inhibition of multiple signal transduction pathways, including NIK/IKK, ERK, and p38 MAPK, which are upstream regulators of NF-κB.[3] Furthermore, cinnamaldehyde has been observed to modulate the Janus kinase/signal transducer and activator of transcription (Jak/Stat) pathway, which also plays a role in inflammatory responses.[7]

Caption: Inhibition of the NF-κB signaling pathway by 3,4-dihydroxycinnamaldehyde.

Antioxidant Activity

The antioxidant properties of 3,4-dihydroxycinnamaldehyde are linked to its ability to scavenge free radicals and to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[8][9] The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.[10] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[10] Cinnamaldehyde and its derivatives can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate into the nucleus.[9][11] In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various target genes, leading to the upregulation of phase II detoxifying and antioxidant enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutathione S-transferase (GST).[8][10] This activity is mediated by the activation of upstream kinases like ERK1/2, Akt, and JNK.[9]

Caption: Activation of the Nrf2 antioxidant pathway by 3,4-dihydroxycinnamaldehyde.

Anticancer Activity

The anticancer effects of cinnamaldehyde are multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and suppression of metastasis.[8][12]

-

Apoptosis Induction: Cinnamaldehyde induces apoptosis primarily through the intrinsic, mitochondria-mediated pathway.[13] It modulates the expression of Bcl-2 family proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[14][15][16] This shift in balance increases mitochondrial membrane permeability, causing the release of cytochrome c into the cytosol.[13] Cytochrome c then activates caspase-9, which in turn activates the executioner caspase-3, leading to programmed cell death.[13][14] This process is often mediated by an increase in intracellular reactive oxygen species (ROS).[13]

-

Signaling Pathway Modulation: The compound inhibits key survival pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell proliferation and survival.[8][12] By downregulating this pathway, cinnamaldehyde can halt tumor cell growth.[12] It also affects the MAPK pathway; depending on the cancer type, it can activate JNK and p38 kinases, which are involved in stress-induced apoptosis.[16] Furthermore, it has been shown to be an inhibitor of the STAT3 signaling pathway, preventing its phosphorylation, dimerization, and nuclear translocation, thereby downregulating STAT3 target genes involved in cell cycle progression and anti-apoptosis.[17][18]

Caption: Intrinsic apoptosis pathway induced by 3,4-dihydroxycinnamaldehyde.

Neuroprotective and Pro-angiogenic Activities

3,4-Dihydroxybenzaldehyde (a related compound) has demonstrated neuroprotective effects by alleviating neuroinflammation.[19] It achieves this by inhibiting microglia activation and suppressing the MAPK and NF-κB pathways, thereby reducing the production of inflammatory mediators.[19] Cinnamaldehyde itself has shown neuroprotective potential in models of Parkinson's disease by preventing dopaminergic neuronal death.[20]

Conversely, in the context of wound healing, cinnamaldehyde promotes angiogenesis (the formation of new blood vessels). It stimulates the proliferation, migration, and tube formation of endothelial cells.[21][22] This pro-angiogenic effect is mediated through the activation of the PI3K/Akt and MAPK signaling pathways, leading to increased secretion of Vascular Endothelial Growth Factor (VEGF).[21][23]

Caption: Pro-angiogenic signaling activated by 3,4-dihydroxycinnamaldehyde.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological activities of cinnamaldehyde and its derivatives from various studies.

Table 1: Anticancer Activity (IC₅₀ Values)

| Compound | Cell Line | Activity | IC₅₀ Value | Citation |

| Cinnamaldehyde (CIN) | PC3 (Prostate Cancer) | Cytotoxicity | 12.5 µg/mL | |

| Doxorubicin (DOX) | PC3 (Prostate Cancer) | Cytotoxicity | 10 µg/mL |

IC₅₀ (Half-maximal inhibitory concentration) is the concentration of a substance required to inhibit a biological process by 50%.[24][25]

Table 2: Antioxidant Activity

| Compound/Extract | Assay | Activity | Result | Citation |

| Cinnamaldehyde (0.5%) | DPPH Radical Scavenging | Antioxidant | 19.22% Scavenging | [26] |

| Cinnamaldehyde (1.5%) | DPPH Radical Scavenging | Antioxidant | 31.43% Scavenging | [26] |

| Chitosan/Alginate film with 10% CA nanoemulsion | DPPH Radical Scavenging | Antioxidant | >80% Scavenging | [26] |

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the free radical scavenging capacity of a compound.[27][28]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for evaluating the biological activities of 3,4-dihydroxycinnamaldehyde.

Cell Viability (MTT) Assay

This assay is used to assess the cytotoxic effects of a compound on cell proliferation.

-

Cell Seeding: Plate cells (e.g., RAW 264.7, PC3) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 3,4-dihydroxycinnamaldehyde for a specified duration (e.g., 24, 48, or 72 hours).[4] Include a vehicle control (e.g., DMSO) and a positive control if applicable.

-

MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[4]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a sample, providing insight into the modulation of signaling pathways.

-

Protein Extraction: Treat cells with 3,4-dihydroxycinnamaldehyde, then lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the protein samples by size by loading equal amounts of protein onto a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-p65, Nrf2, Caspase-3, β-actin) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify band intensity using densitometry software (e.g., ImageJ), normalizing to a loading control like β-actin.[5]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Culture and treat cells with the desired concentrations of 3,4-dihydroxycinnamaldehyde for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[29]

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Analysis:

Luciferase Reporter Assay

This assay measures the transcriptional activity of a specific promoter (e.g., containing an ARE or NF-κB response element).

-

Transfection: Co-transfect cells with a luciferase reporter plasmid (containing the promoter of interest upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase for normalization).

-

Treatment: After transfection, treat the cells with 3,4-dihydroxycinnamaldehyde or a relevant stimulus (e.g., LPS for NF-κB activation).[9]

-

Cell Lysis: Lyse the cells and collect the supernatant.

-

Luciferase Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative transcriptional activity. An increase in the ratio indicates activation of the promoter.[9]

Conclusion

3,4-Dihydroxycinnamaldehyde exhibits a remarkable spectrum of biological activities, making it a compound of significant therapeutic interest. Its ability to modulate key cellular pathways, including NF-κB, Nrf2, PI3K/Akt, and MAPK, underpins its potent anti-inflammatory, antioxidant, and anticancer properties. The induction of apoptosis in cancer cells and the promotion of angiogenesis in wound healing highlight its diverse and context-dependent mechanisms of action. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers and professionals in drug development, facilitating further exploration of this promising natural compound for various clinical applications. Future in vivo studies and clinical trials are essential to fully elucidate its therapeutic potential and safety profile.

References

- 1. NP-MRD: Showing NP-Card for 3,4-Dihydroxycinnamaldehyde (NP0054993) [np-mrd.org]

- 2. mm-encapsulation.com [mm-encapsulation.com]

- 3. Suppression of age-related inflammatory NF-kappaB activation by cinnamaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Advances in pharmacological effects and mechanism of action of cinnamaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cinnamaldehyde-Mediated Suppression of MMP-13, COX-2, and IL-6 Through MAPK and NF-κB Signaling Inhibition in Chondrocytes and Synoviocytes Under Inflammatory Conditions [mdpi.com]

- 7. Cinnamaldehyde Inhibits Inflammation of Human Synoviocyte Cells Through Regulation of Jak/Stat Pathway and Ameliorates Collagen-Induced Arthritis in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The role and mechanism of cinnamaldehyde in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cinnamaldehyde enhances Nrf2 nuclear translocation to upregulate phase II detoxifying enzyme expression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cetjournal.it [cetjournal.it]

- 11. 3,4-Dihydroxyacetophenone attenuates oxidative stress-induced damage to HUVECs via regulation of the Nrf2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cinnamaldehyde: Pharmacokinetics, anticancer properties and therapeutic potential (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cinnamaldehyde induces apoptosis by ROS-mediated mitochondrial permeability transition in human promyelocytic leukemia HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cinnamaldehyde causes apoptosis of myeloid-derived suppressor cells through the activation of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Induction of apoptotic cell death by 2'-hydroxycinnamaldehyde is involved with ERK-dependent inactivation of NF-kappaB in TNF-alpha-treated SW620 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Cinnamaldehyde-induced apoptosis in human PLC/PRF/5 cells through activation of the proapoptotic Bcl-2 family proteins and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 2'-Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Anti-neuroinflammatory effect of 3,4-dihydroxybenzaldehyde in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The Neuroprotective Effects of Cinnamic Aldehyde in an MPTP Mouse Model of Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. images.drugscreen.org.cn [images.drugscreen.org.cn]

- 22. researchgate.net [researchgate.net]

- 23. Cinnamaldehyde accelerates wound healing by promoting angiogenesis via up-regulation of PI3K and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]

- 26. Recent Advances on the Analysis and Biological Functions of Cinnamaldehyde and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Design, synthesis, pharmacological evaluation, and in silico studies of the activity of novel spiro pyrrolo[3,4-d]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Cinnamaldehyde potentiates cytotoxic and apoptogenic effects of doxorubicin in prostate cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Structural Elucidation of Caffeic Aldehyde: A Technical Guide

Introduction: Caffeic aldehyde, systematically known as (E)-3-(3,4-dihydroxyphenyl)prop-2-enal, is a naturally occurring phenolic aldehyde.[1] Its structure, featuring a catechol ring conjugated with an α,β-unsaturated aldehyde, gives rise to distinct spectroscopic characteristics that are crucial for its identification and characterization.[1] This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols for acquiring such data.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, offering a clear reference for researchers.

Table 1: ¹H-NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde H | 9.5 - 10.0 | Doublet | Small |

| Olefinic H (trans) | 6.5 - 7.6 | Two Doublets | ~16 |

| Aromatic H | 6.7 - 7.1 | ABX Pattern | - |

| Phenolic OH | 8.5 - 9.5 | Broad Singlet | - |

[Data sourced from general spectroscopic characteristics of this compound.][1]

Table 2: ¹³C-NMR Spectroscopic Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aldehyde C | 190 - 195 |

| Olefinic C | 120 - 150 |

| Aromatic C | 115 - 150 |

| Aromatic C-OH | 145 - 150 |

[Data sourced from general spectroscopic characteristics of this compound.][1]

Table 3: IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H Stretch | 3200 - 3500 | Broad |

| Aldehyde C-H Stretch | 2830 - 2695 | Moderate |

| Carbonyl C=O Stretch | 1680 - 1700 | Strong |

[Data sourced from general spectroscopic characteristics of this compound.][1]

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈O₃ |

| Molecular Weight | 164.16 g/mol |

| Common Adducts | [M+H]⁺, [M-H]⁻ |

[Data sourced from general spectroscopic characteristics of this compound.][1]

Experimental Workflow and Methodologies

The acquisition and analysis of spectroscopic data for a compound like this compound follow a structured workflow. This process ensures accurate and reproducible results for structural confirmation and characterization.

Detailed Experimental Protocols

The following protocols are representative methodologies for obtaining the spectroscopic data for this compound and similar phenolic compounds.

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.

Materials and Instrumentation:

-

This compound sample

-

Deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 300 MHz or higher)

-

Internal standard (e.g., Tetramethylsilane, TMS)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved. A small amount of a suitable internal standard (TMS) can be added.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

-

¹H NMR Acquisition:

-

Acquire the ¹H spectrum using a standard pulse sequence.

-

Set appropriate parameters, including the number of scans (typically 8-16 for good signal-to-noise), relaxation delay, and spectral width.

-

-

¹³C NMR Acquisition:

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence.

-

Due to the low natural abundance of ¹³C, a larger number of scans will be required.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shifts relative to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Integrate the peaks in the ¹H spectrum and identify the multiplicities and coupling constants.

-

Objective: To identify the functional groups present in this compound.

Materials and Instrumentation:

-

This compound sample

-

Potassium bromide (KBr, IR grade)

-

Mortar and pestle

-

Pellet press

-

FTIR spectrometer

Procedure:

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly mix a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar.

-

Grind the mixture to a fine, uniform powder.

-

Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

-

Spectral Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record a background spectrum of the empty sample compartment.

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

-

Data Analysis:

Objective: To determine the molecular weight and fragmentation pattern of this compound, typically using Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials and Instrumentation:

-

This compound sample

-

HPLC-grade solvents (e.g., acetonitrile, methanol, water with formic acid or acetic acid)

-

LC-MS system (e.g., UHPLC coupled to a Q-TOF or triple quadrupole mass spectrometer)

-

C18 reversed-phase column

Procedure:

-

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).

-

Prepare working solutions by diluting the stock solution with the mobile phase.

-

-

LC-MS Analysis:

-

Set up the LC system with a suitable mobile phase gradient. A common mobile phase consists of water with a small percentage of formic acid (Solvent A) and acetonitrile or methanol with formic acid (Solvent B).[3]

-

Equilibrate the column with the initial mobile phase conditions.

-

Inject a small volume (e.g., 5-10 µL) of the sample solution.

-

The mass spectrometer can be operated in both positive and negative ion modes to detect [M+H]⁺ and [M-H]⁻ ions, respectively.[3]

-

Set the mass spectrometer to scan a relevant m/z range (e.g., 100-500).

-

For tandem MS (MS/MS), select the precursor ion corresponding to this compound and acquire the product ion spectrum.

-

-

Data Analysis:

-

Identify the molecular ion peak to confirm the molecular weight of this compound.

-

Analyze the fragmentation pattern from the MS/MS spectrum to gain further structural information.

-

References

A Technical Guide to the Free Radical Scavenging Capabilities of Caffeic Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Caffeic aldehyde (3,4-dihydroxycinnamaldehyde) is a phenolic compound of significant interest within the scientific community due to its potential antioxidant properties. As a structural analog of the well-researched caffeic acid, it possesses a catechol group and a conjugated system, which are key determinants of its ability to neutralize harmful free radicals. This technical guide provides an in-depth analysis of the free radical scavenging mechanisms of this compound, details common experimental protocols for assessing its antioxidant activity, and presents available quantitative data. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of drug discovery and development, facilitating a deeper understanding of this compound's therapeutic potential.

Core Mechanisms of Free Radical Scavenging

The antioxidant activity of phenolic compounds like this compound is primarily attributed to their ability to donate a hydrogen atom or an electron to a free radical, thereby stabilizing the radical and preventing a cascade of oxidative damage to biological molecules. The principal mechanisms involved are Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET), and Radical Adduct Formation (RAF).[1]

-

Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), effectively neutralizing it. The resulting antioxidant radical is stabilized through resonance, delocalizing the unpaired electron across the aromatic ring and the conjugated side chain.[2][3] For this compound, the presence of two hydroxyl groups on the catechol moiety provides primary sites for this reaction.

-

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the free radical.[4] The antioxidant's radical cation is subsequently stabilized by resonance. The favorability of this pathway is influenced by the ionization potential of the antioxidant and the electron affinity of the free radical.

-

Radical Adduct Formation (RAF): This mechanism involves the covalent bonding of a free radical to the antioxidant molecule, forming a more stable radical adduct.[2][3] The extended conjugation in the this compound structure provides potential sites for radical addition.

The prevalence of each mechanism is dependent on factors such as the nature of the free radical, the solvent, and the pH of the medium.[1]

Quantitative Assessment of Antioxidant Activity

The free radical scavenging capability of this compound can be quantified using various in vitro assays. The most common are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. These assays provide metrics such as the IC50 value (the concentration of the antioxidant required to scavenge 50% of the free radicals) and the Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

| Compound | Assay | IC50 / Activity Comparison | Reference |